molecular formula C9H10FNO2S B2375622 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole CAS No. 2093788-64-6

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole

Cat. No.: B2375622
CAS No.: 2093788-64-6
M. Wt: 215.24
InChI Key: MXZGGEKFVGEJPN-UHFFFAOYSA-N
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Description

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H10FNO2S. It is a derivative of indoline, featuring a fluorine atom at the 4-position and a methanesulfonyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole typically involves the following steps:

    Starting Materials: The synthesis begins with indoline as the core structure.

    Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methanesulfonylation: The methanesulfonyl group is introduced at the 1-position using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroindoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    1-Methanesulfonylindoline: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    4-Chloro-1-methanesulfonyl-2,3-dihydroindole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is unique due to the presence of both the fluorine atom and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-1-methylsulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGGEKFVGEJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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